molecular formula C10H8S2 B1624015 Naphthalene-1,8-dithiol CAS No. 25079-77-0

Naphthalene-1,8-dithiol

Cat. No. B1624015
CAS RN: 25079-77-0
M. Wt: 192.3 g/mol
InChI Key: GMHNWMFGZBBHPP-UHFFFAOYSA-N
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Description

Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .


Synthesis Analysis

Naphthalene-1,8-dithiol has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .


Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Naphthalene-1,8-dithiol has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .


Physical And Chemical Properties Analysis

Naphthalene-1,8-dithiol has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Synthesis, Properties, and Applications

Naphthalene diimides (NDIs), including compounds like Naphthalene-1,8-dithiol, are extensively studied for their various applications. These include use in supramolecular chemistry, sensors, molecular switching devices (e.g., catenanes, rotaxanes), ion-channels, gelators for sensing aromatic systems, catalysis, and interactions with DNA for medicinal purposes. Additionally, NDIs have significant roles in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Organic Electronics

Naphthalene diimide (NDI) copolymers, which can include Naphthalene-1,8-dithiol, are promising n-type materials for organic electronic devices. These polymers have shown high electron mobilities, making them suitable for applications in organic field-effect transistors (OFETs) (Durban et al., 2010).

Photovoltaics

Naphthalene-based compounds have been modified for use in organic solar cells (OSCs). These modifications, like extending conjugation or introducing strong electron-withdrawing groups, have resulted in higher power conversion efficiencies in OSCs, showcasing their potential in renewable energy technologies (Zhu et al., 2018).

Material and Supramolecular Science

The chemistry of NDIs, including Naphthalene-1,8-dithiol, is also significant in material and supramolecular science. They find applications in conducting thin films, molecular sensors, and are part of supramolecular ensembles like "nanotubes". Their role in energy and electron transfer and host-guest chemistry is also notable (Bhosale et al., 2008).

N-Channel Organic Thin Film Transistors

Core-expanded NDI derivatives have been synthesized for use in n-channel organic thin film transistors. These compounds, including those with Naphthalene-1,8-dithiol, exhibit good electron mobility and stability, making them suitable for electronics applications (Hu et al., 2011).

Preparation and Use in Chemical Synthesis

Naphthalene-1,8-dithiol reacts with aldehydes to form dithioacetals, which are key intermediates in the synthesis of various chemicals. This reactivity underpins its use in chemical synthesis and preparation of other compounds (Furukawa et al., 1994).

Semiconductors and Organic Electronics

In the field of semiconductors and organic electronics, Naphthalene-1,8-dithiol derivatives have been developed as efficient materials. They have been used to create high-performing n-type semiconductors, which are crucial for modern electronic devices (Chen et al., 2013).

Peri-Substituted Naphthalene Derivatives

The chemistry of peri-substituted naphthalene derivatives, including those with Group 13 elements, is another area of interest. These compounds, potentially including Naphthalene-1,8-dithiol, have applications in forming Lewis acidic hosts and in radical formation with intramolecular one-electron σ-bonds (Hoefelmeyer et al., 2002).

Molecular Electronics

The use of Naphthalene-1,8-dithiol in molecular electronics is also noteworthy. Its derivatives have been investigated for unique electronic properties, which are crucial for the development of advanced molecular electronic devices (Iyoda et al., 2001).

Solution-Processible Semiconductors

Naphthalene-1,8-dithiol derivatives have been explored for creating solution-processible and air-stable organic semiconductors. These materials are valuable for their potential in simplifying the manufacturing process of electronic devices and enhancing their environmental stability (Tan et al., 2012).

Fluorescent Probes and Cell Staining

Naphthalene-based compounds, including Naphthalene-1,8-dithiol derivatives, have been developed as fluorescent probes for detecting metal ions like Al(III) in biological systems. This application is significant in biomedical research and diagnostics (Karak et al., 2012).

Immobilization of DNA

Naphthalene-1,8-dithiol derivatives have been used to immobilize DNA on surfaces. This has implications in biosensing and molecular diagnostics, where the immobilization of DNA is a critical step (Sato et al., 2010).

Safety And Hazards

While specific safety and hazard information for Naphthalene-1,8-dithiol is not available, naphthalene, a related compound, is classified as a flammable solid and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using Naphthalene-1,8-dithiol as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .

properties

IUPAC Name

naphthalene-1,8-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNWMFGZBBHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)C(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413085
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,8-dithiol

CAS RN

25079-77-0
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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